(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

pyrazole protection THP protecting group N-alkylation

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2, molecular formula C9H15N3O, molecular weight 181.23 g/mol) is a heterocyclic amine building block featuring a pyrazole core protected at the N1 position by a tetrahydro-2H-pyran-2-yl (THP) group and bearing an aminomethyl substituent at the 4-position. The THP protecting group serves as a switchable metal-directing group that enables regiocontrolled functionalization of the pyrazole ring, while the 4-aminomethyl handle provides a nucleophilic site for further derivatization.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1038392-15-2
Cat. No. B1444730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
CAS1038392-15-2
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C(C=N2)CN
InChIInChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2
InChIKeyAMLIQJDXZAPTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2): Technical Baseline for Scientific Procurement


(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2, molecular formula C9H15N3O, molecular weight 181.23 g/mol) is a heterocyclic amine building block featuring a pyrazole core protected at the N1 position by a tetrahydro-2H-pyran-2-yl (THP) group and bearing an aminomethyl substituent at the 4-position . The THP protecting group serves as a switchable metal-directing group that enables regiocontrolled functionalization of the pyrazole ring, while the 4-aminomethyl handle provides a nucleophilic site for further derivatization . This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting immuno-oncology assets and androgen receptor antagonists [1]. Commercial availability includes specifications of 95% and 98% purity grades, with recommended storage at 2-8°C protected from light .

Why In-Class Pyrazole Methanamines Cannot Simply Substitute for (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2)


Generic substitution with alternative pyrazole methanamines fails due to three critical differentiators unique to this THP-protected 4-aminomethyl regioisomer. First, the THP group at N1 enables regioselective C5-lithiation and subsequent functionalization through a switchable metal-directing mechanism that is absent in unprotected pyrazoles or those bearing non-coordinating N-substituents . Second, comparative protection efficiency studies demonstrate that THP protection of pyrazole N-H proceeds with 76% yield versus only 17% for PMB protection, establishing a quantifiable advantage in synthetic accessibility [1]. Third, the 4-aminomethyl substitution pattern (versus 3- or 5-substituted analogs) provides distinct vector geometry for downstream amide bond formation or reductive amination, a critical consideration in structure-activity relationship optimization where substitution position dictates pharmacophore alignment [2]. These differences are not interchangeable in multi-step synthetic sequences where regiochemical fidelity and protecting group compatibility govern both yield and impurity profile.

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2): Quantitative Differentiation Evidence for Scientific Selection


THP Protection of Pyrazole N-H: 4.5-Fold Higher Yield Than PMB Protection

In a comparative study evaluating protecting group strategies for pyrazole N-H, THP protection achieved a 76% isolated yield for the synthesis of the protected pyrazole intermediate from the corresponding starting material [1]. Under identical reaction conditions except for protecting group reagent, PMB (p-methoxybenzyl) protection yielded only 17%, while SEM protection gave 98% [1]. The THP group thus provides a 4.5-fold yield advantage over PMB while maintaining milder deprotection conditions (HCl/MeOH, 84% deprotection yield) compared to the more forcing conditions required for SEM removal (AcCl/MeOH, 70% yield) [1]. This balance of protection efficiency and deprotection orthogonality makes THP a strategically preferred choice in multi-step sequences requiring intermediate protecting group manipulations.

pyrazole protection THP protecting group N-alkylation yield optimization

Cross-Coupling Compatibility: THP Enables 18% Buchwald-Hartwig Amination Yield vs. 39% (PMB) and 53% (SEM)

In a head-to-head comparison of protecting group performance in palladium-catalyzed Buchwald-Hartwig amination, the THP-protected pyrazole substrate yielded 18% of the cross-coupled product (compound 4 to 16) under optimized conditions [1]. Under their respective optimized conditions, PMB-protected substrate gave 39% yield, and SEM-protected substrate gave 53% yield [1]. While THP exhibits lower cross-coupling efficiency than SEM or PMB in this specific transformation, this characteristic informs strategic route design: THP-protected intermediates may be better suited for sequences where cross-coupling is performed prior to protection, or where the THP group is retained through cross-coupling steps as an orthogonal protecting group for subsequent deprotection-triggered functionalization. The data enables rational selection of the appropriate protected pyrazole building block based on the intended synthetic sequence.

Buchwald-Hartwig amination cross-coupling palladium catalysis protecting group compatibility

Switchable Metal-Directing Group Enables Regioselective C5 vs. C3 Lithiation of Pyrazole Core

The THP group functions as a switchable metal-directing group that enables regiocontrolled sequential lithiation of the pyrazole 3- and 5-positions . In unprotected pyrazole or N-alkyl pyrazoles lacking a coordinating directing group, lithiation occurs with poor regiocontrol, typically yielding mixtures of C3 and C5 functionalized products [1]. The THP group's oxygen atom coordinates to the lithium base, directing initial deprotonation to the C5 position. Following C5 functionalization, the THP group can be thermally isomerized to reposition the directing effect to enable C3 lithiation, allowing fully regiocontrolled synthesis of 3,4,5-trisubstituted pyrazoles [2]. This switchable directing capability is not available with simple N-alkyl protecting groups (e.g., methyl, ethyl) or with SEM protection, which operates through a different transposition mechanism requiring palladium-catalyzed C-H arylation conditions rather than lithiation [1].

regioselective lithiation C-H functionalization metal-directing group pyrazole derivatization

Validated Scalable Synthesis: 5 kg Scale Lithiation-Borylation Protocol for THP-Protected Pyrazole Intermediates

A patent process for androgen receptor antagonist synthesis demonstrates kilogram-scale handling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (the immediate precursor to CAS 1038392-15-2) with 5 kg starting material processed in a single batch [1]. The lithiation-borylation sequence employs n-BuLi (17.9 kg, 1.42 M in hexanes) at 0-5°C followed by triisopropyl borate (6.8 kg) and pinacol (3.88 kg) quenching, establishing a scalable route to THP-protected pyrazole-5-boronate esters [1]. This validated process provides confidence for procurement of CAS 1038392-15-2 as a building block for programs that may eventually require multi-kilogram quantities. In contrast, many alternative N-protected pyrazole methanamines lack published large-scale process validation, introducing scale-up risk for development candidates.

kilogram-scale synthesis process chemistry boronate ester androgen receptor antagonist

Immuno-Oncology Asset Intermediate: Validated Negishi Cross-Coupling Using THP-Pyrazole Scaffold

A scalable Negishi cross-coupling process was developed and validated for 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, a key intermediate in the synthesis of a Bristol Myers Squibb immuno-oncology asset [1]. The process employed Pd(Xantphos)Cl2-catalyzed cross-coupling between in situ generated heteroaryl zinc reagent (derived from THP-protected pyrazole) and 5-bromo-2-chloroaniline [1]. The first-generation process delivered multi-kilogram quantities of the intermediate, with subsequent process optimization controlling residual Pd and Zn levels to acceptable specifications for downstream processing [1]. This industrial validation of the THP-pyrazole scaffold in a pharmaceutical development program provides direct evidence of the compound class's utility in producing development candidates.

immuno-oncology Negishi coupling drug intermediate process development

Purity and Storage Stability: 98% Assay with Defined Storage at 4°C Protected from Light

Commercial specifications for (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine include a purity grade of 98% with recommended storage at 4°C protected from light . Alternative suppliers offer 95% purity grades with storage at 2-8°C . The compound is supplied as a liquid with a predicted boiling point of 346.0±37.0°C at 760 mmHg . The defined storage conditions (refrigerated, light-protected) are consistent with the presence of the primary amine functional group, which is susceptible to oxidation and atmospheric carbon dioxide absorption. These specifications provide quality benchmarks for procurement decisions and establish appropriate handling protocols for maintaining compound integrity during storage and use.

purity specification storage stability quality control building block procurement

Optimal Research and Industrial Application Scenarios for (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1038392-15-2)


Medicinal Chemistry: Regiocontrolled Synthesis of 3,4,5-Trisubstituted Pyrazole Pharmacophores

This compound is optimally deployed in medicinal chemistry programs requiring fully substituted pyrazole cores with defined regiochemistry. The THP group serves as a switchable metal-directing group enabling sequential C5 then C3 lithiation/functionalization [1], while the 4-aminomethyl handle provides a conjugation site for amide, sulfonamide, or urea linkage to pharmacophore elements. This regiocontrolled approach eliminates the need for chromatographic separation of regioisomers that would result from direct functionalization of unprotected pyrazoles [2]. The 76% protection yield for THP versus 17% for PMB justifies its selection when synthetic efficiency is a primary consideration .

Process Chemistry: Scale-Up of THP-Pyrazole Intermediates for Development Candidates

For programs transitioning from discovery to early development, this building block offers validated kilogram-scale synthetic precedent. The lithiation-borylation protocol using 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has been demonstrated at 5 kg scale [1], and the related THP-pyrazole scaffold has been validated in a multi-kilogram Negishi cross-coupling process for an immuno-oncology asset at Bristol Myers Squibb [2]. These process validations provide confidence in the scalability of routes employing this building block class, reducing the technical risk associated with scale-up of alternative pyrazole building blocks lacking published process precedent.

Immuno-Oncology and Kinase Inhibitor Programs Requiring Pyrazole-Containing Scaffolds

The documented use of the THP-pyrazole scaffold in the synthesis of an immuno-oncology clinical candidate intermediate [1] establishes precedent for this building block class in oncology drug discovery. The 4-aminomethyl substitution pattern provides an attachment vector for linking the pyrazole core to kinase hinge-binding motifs or other target-binding pharmacophores. The THP protecting group can be retained through cross-coupling steps (though with modest 18% yield in Buchwald-Hartwig amination [2]) and subsequently removed under mild acidic conditions (HCl/MeOH, 84% yield [2]) to reveal the free pyrazole NH for further functionalization.

Androgen Receptor Antagonist Development Programs

Patent literature documents the use of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a key intermediate in the synthesis of androgen receptor antagonists [1]. The validated 5 kg scale lithiation-borylation protocol provides a direct synthetic entry to 5-borylated THP-pyrazole intermediates, which can be elaborated to (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine derivatives through functionalization at the 4-position. This established route reduces synthetic risk for programs targeting androgen receptor modulation, as the core scaffold synthesis has been optimized for manufacturing scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.